3-(tetrahydro-2H-pyran-3-yl)propanal
Description
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(oxan-3-yl)propanal |
InChI |
InChI=1S/C8H14O2/c9-5-1-3-8-4-2-6-10-7-8/h5,8H,1-4,6-7H2 |
InChI Key |
AWLDZDYUUPDVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(tetrahydro-2H-pyran-3-yl)propanal with structurally related compounds:
Key Comparisons
Physical Properties
- Volatility : Propanal is highly volatile, with atmospheric measurements showing rapid variability . The pyran-substituted analog likely has lower volatility due to increased molecular weight and hydrogen bonding via the ether oxygen .
- Boiling Points: While (tetrahydro-2H-pyran-3-yl)methanol boils at 214.3°C , the aldehyde analog may have a lower boiling point due to weaker intermolecular forces compared to alcohols.
Substituent Position Effects
- 3-yl vs. 4-yl Isomers: Positional isomerism alters steric and electronic effects. For example, substituents on the 3-position of the pyran ring (e.g., in 2-(tetrahydro-2H-pyran-3-yl)ethanol) may adopt different conformations compared to 4-position analogs, affecting solubility and reactivity .
Analytical and Environmental Behavior
- Atmospheric Stability : Propanal exhibits distinct atmospheric behavior compared to acetone, with faster degradation and local source dependence (e.g., lab exhaust) . The pyran-substituted aldehyde may persist longer due to reduced reactivity.
- Detection: Analytical methods like GC-EIMS and NO⁺ToF-CIMS effectively distinguish propanal from other compounds . Similar techniques could be adapted for the pyran analog, though its larger size may require modified protocols.
Q & A
Q. Advanced Synthesis Strategies
- Key Methods : Nucleophilic substitution reactions using aldehydes and allyl silanes in the presence of Lewis acids (e.g., BF₃·OEt₂) are effective for constructing the tetrahydropyran ring . Retrosynthetic planning using AI tools (e.g., Reaxys, Pistachio) can predict feasible routes based on substituent compatibility .
- Optimization : Substituents on the pyran ring (e.g., benzyloxy groups) influence reaction rates and regioselectivity. For example, bulky substituents may require lower temperatures (0–5°C) to avoid side reactions .
- Characterization : Validate products via ¹H/¹³C NMR, comparing chemical shifts to literature data (e.g., δ 1.5–2.5 ppm for pyran methylene groups) .
How can stereochemical control be achieved during the synthesis of this compound derivatives?
Q. Stereoselective Approaches
- Catalysts : Organocatalysts like chiral amines or thioureas enable asymmetric induction in cyclization steps. For example, malonate-derived catalysts achieve >90% enantiomeric excess (ee) in related dihydropyran systems .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
- Validation : Use chiral HPLC or optical rotation measurements to confirm stereochemistry .
What analytical techniques are critical for resolving structural ambiguities in this compound analogs?
Q. Advanced Analytical Workflow
- Primary Tools :
- Contradiction Resolution : If experimental NMR data conflicts with computational predictions (e.g., DFT), re-evaluate solvent effects or consider dynamic processes (e.g., ring puckering) .
How should researchers address purification challenges for oily intermediates in this compound synthesis?
Q. Purification Strategies
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) for polar intermediates. Reverse-phase HPLC is effective for highly functionalized derivatives .
- Derivatization : Convert aldehydes to crystalline hydrazones or semicarbazones for easier isolation .
- Handling Oils : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
What mechanistic insights guide the optimization of nucleophilic substitutions in tetrahydropyran systems?
Q. Mechanistic Studies
- Kinetic Analysis : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., aldehyde activation by BF₃) .
- Isotopic Labeling : Use ¹⁸O-labeled water to probe oxocarbenium ion intermediates in ring-opening reactions .
- Computational Modeling : DFT calculations predict transition-state geometries and substituent effects on activation barriers .
How can researchers design stability studies for this compound under varying storage conditions?
Q. Stability Protocols
- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 1–4 weeks. Monitor degradation via TLC or HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials with desiccants to prolong shelf life .
- Safety : Follow GHS guidelines for flammability (Flash Point: ~95°C) and toxicity (LD₅₀ data in SDS) .
What strategies are recommended for synthesizing structurally diverse derivatives of this compound?
Q. Derivative Synthesis
- Functionalization : Introduce substituents via Mitsunobu reactions (e.g., benzyloxy groups) or cross-coupling (e.g., Suzuki for aryl derivatives) .
- Protection/Deprotection : Use TBS or benzyl ethers to protect hydroxyl groups during multi-step syntheses .
- Yield Optimization : Screen catalysts (e.g., Pd/C for hydrogenolysis) and solvents (e.g., DMF for polar substrates) .
How can bioactivity assays be designed to evaluate this compound analogs as bioactive molecules?
Q. Bioactivity Profiling
- Target Selection : Prioritize enzymes relevant to the tetrahydropyran scaffold (e.g., glycosidases, GPCRs) based on structural analogs like pelletierine .
- Assay Conditions : Use fluorescence-based assays (e.g., β-galactosidase inhibition) with IC₅₀ determination .
- SAR Studies : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity trends .
What computational tools are essential for predicting the reactivity and properties of this compound?
Q. Computational Guidance
- Software : Gaussian or ORCA for DFT calculations of transition states and thermodynamic stability .
- Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., active sites of oxidoreductases) .
- ADMET Prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., logP, bioavailability) .
How should researchers address discrepancies between experimental and theoretical data for this compound?
Q. Data Reconciliation
- Error Sources : Check for solvent polarity mismatches in NMR simulations or incomplete basis sets in DFT calculations .
- Validation : Compare with crystallographic data (e.g., Cambridge Crystallographic Database) for bond lengths/angles .
- Collaboration : Consult interdisciplinary teams (synthetic chemists, computational modelers) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
